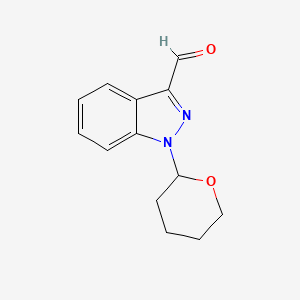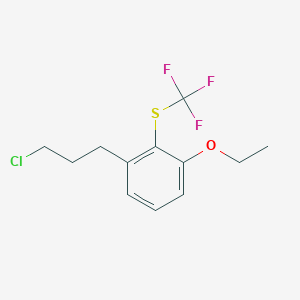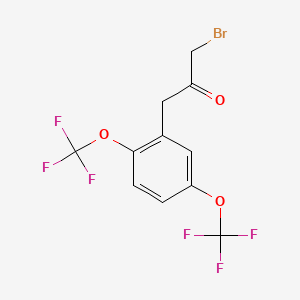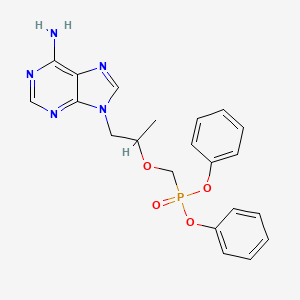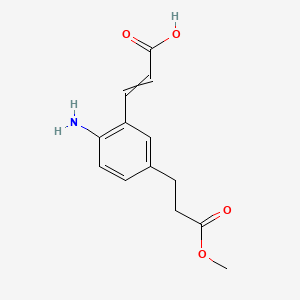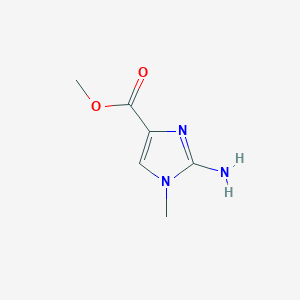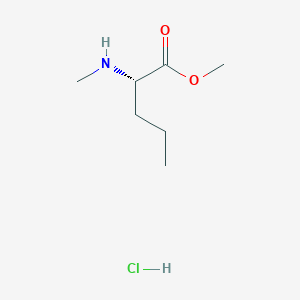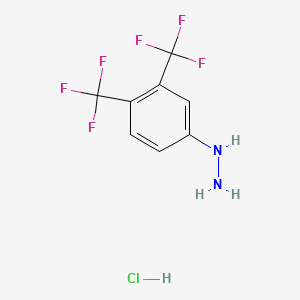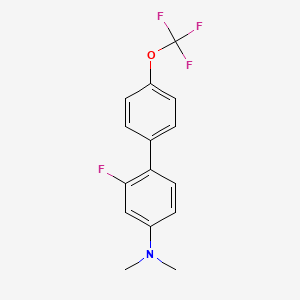![molecular formula C19H28O2 B14060887 (10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is one of the most abundant circulating steroids in humans and is produced in the adrenal glands, gonads, and brain . Dehydroepiandrosterone functions as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids in various tissues . It also has a variety of potential biological effects, binding to an array of nuclear and cell surface receptors and acting as a neurosteroid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydroepiandrosterone can be synthesized through several methods. One common approach involves the selective degradation of yam-derived diosgenin to 16-dehydropregnenolone acetate, followed by oxime formation and rearrangement . Another method involves the biotransformation of phytosterols using Mycobacterium species, which can convert phytosterols into dehydroepiandrosterone with high yield and productivity .
Industrial Production Methods: Industrial production of dehydroepiandrosterone often relies on the chemical synthesis from androst-4-ene-3,17-dione or 16-dehydropregnenolone acetate . These processes involve multiple steps, including esterification, protection, reduction, and hydrolysis reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form androstenedione or reduced to form androstenediol .
Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and reduction reactions . Conditions often involve specific pH levels, temperatures, and the presence of cofactors such as NADPH .
Major Products: The major products formed from these reactions include testosterone, androstenedione, and estradiol . These products are significant in various physiological processes and have therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Dehydroepiandrosterone has a wide range of scientific research applications:
Biology: Dehydroepiandrosterone plays a role in neurogenesis, neuronal growth, and differentiation.
Medicine: It is used in the treatment of conditions such as adrenal insufficiency, osteoporosis, and menopausal symptoms.
Industry: Dehydroepiandrosterone is used in the production of various steroidal drugs and supplements.
Wirkmechanismus
Dehydroepiandrosterone exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Dehydroepiandrosterone is often compared with other steroid hormones such as testosterone, estradiol, and androstenedione.
Eigenschaften
Molekularformel |
C19H28O2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |
InChI-Schlüssel |
FMGSKLZLMKYGDP-WYTRLKPUSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



